molecular formula C16H17F3N2O B3171052 N-{2-[4-Amino-3-(trifluoromethyl)phenoxy]ethyl}-N-methyl-N-phenylamine CAS No. 946663-05-4

N-{2-[4-Amino-3-(trifluoromethyl)phenoxy]ethyl}-N-methyl-N-phenylamine

Cat. No. B3171052
CAS RN: 946663-05-4
M. Wt: 310.31 g/mol
InChI Key: OWSLOVFOLSVYSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-{2-[4-Amino-3-(trifluoromethyl)phenoxy]ethyl}-N-methyl-N-phenylamine” is a chemical compound with the molecular formula C16H17F3N2O and a molecular weight of 310.31 . It is intended for research use only and not for diagnostic or therapeutic use .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string: CN(CCOC1=CC(=C(C=C1)N)C(F)(F)F)C2=CC=CC=C2 . This string represents the structure of the molecule in a linear format, including the arrangement of atoms and the bonds between them.


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 310.31 and a molecular formula of C16H17F3N2O . It should be stored at room temperature .

Scientific Research Applications

Chemical Synthesis and Biological Activities
The chemical structure of N-{2-[4-Amino-3-(trifluoromethyl)phenoxy]ethyl}-N-methyl-N-phenylamine suggests potential for diverse biological activities, as seen in similar compounds. For instance, compounds like chalcones, which share some structural similarities, have been extensively studied for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties (Zhai, Sun, & Sang, 2022). These activities are largely attributed to the presence of phenyl rings and electron-donating groups, which are also present in this compound, suggesting potential for similar applications.

Environmental Impact and Degradation
Studies on compounds with similar structures, such as nitisinone, have focused on their stability, degradation pathways, and environmental impact. LC-MS/MS studies, for example, have been used to determine the stability of such compounds under various conditions and to identify degradation products (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019). This is relevant for understanding the environmental behavior of this compound and its potential impact.

Pharmacological Overview
Similar compounds have been reviewed for their pharmacology and clinical use, such as alpha-Methyl-p-tyrosine, which is an orally active inhibitor of catecholamine synthesis and has been used in clinical settings to control hypertensive episodes in conditions like phaeochromocytoma (Brogden, Heel, Speight, & Avery, 1981). This suggests potential pharmacological applications for this compound, particularly in areas related to catecholamine synthesis and its associated disorders.

Safety and Hazards

As a research chemical, “N-{2-[4-Amino-3-(trifluoromethyl)phenoxy]ethyl}-N-methyl-N-phenylamine” should be handled with care. It is not intended for diagnostic or therapeutic use . Always refer to the Safety Data Sheet (SDS) for detailed safety and handling information.

properties

IUPAC Name

4-[2-(N-methylanilino)ethoxy]-2-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N2O/c1-21(12-5-3-2-4-6-12)9-10-22-13-7-8-15(20)14(11-13)16(17,18)19/h2-8,11H,9-10,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWSLOVFOLSVYSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=CC(=C(C=C1)N)C(F)(F)F)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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